REACTION_CXSMILES
|
O[CH2:2][C:3]1[CH:4]=[CH:5][C:6]([S:11]([CH3:14])(=[O:13])=[O:12])=[C:7]([CH:10]=1)[C:8]#[N:9].P(Br)(Br)[Br:16]>C1(C)C=CC=CC=1.ClCCl>[Br:16][CH2:2][C:3]1[CH:4]=[CH:5][C:6]([S:11]([CH3:14])(=[O:13])=[O:12])=[C:7]([CH:10]=1)[C:8]#[N:9]
|
Name
|
|
Quantity
|
0.788 g
|
Type
|
reactant
|
Smiles
|
OCC=1C=CC(=C(C#N)C1)S(=O)(=O)C
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.175 mL
|
Type
|
reactant
|
Smiles
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P(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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ClCCl
|
Control Type
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UNSPECIFIED
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Setpoint
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40 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
the reaction is refluxed for 0.5 h
|
Duration
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0.5 h
|
Type
|
TEMPERATURE
|
Details
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It is then cooled to room temperature
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
EXTRACTION
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Details
|
The aqueous layer is extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layer is dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC=1C=CC(=C(C#N)C1)S(=O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |